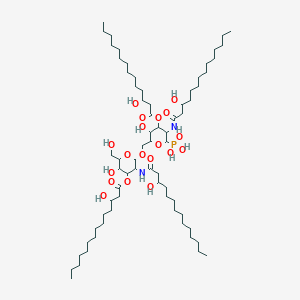

Lipid A-prephoson

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Lipid A-prephoson is a molecule that belongs to the class of lipopolysaccharides (LPS) and is found in the outer membrane of Gram-negative bacteria. It is an essential component of the bacterial cell wall and plays a crucial role in the pathogenesis of bacterial infections. The synthesis method of lipid A-prephoson is complex and involves several enzymatic reactions that occur in a highly regulated manner. In recent years, scientific research has focused on understanding the mechanism of action of lipid A-prephoson and its biochemical and physiological effects.

作用机制

The mechanism of action of lipid A-prephoson involves its interaction with the host immune system. Lipid A-prephoson binds to TLR4 on the surface of immune cells, triggering a signaling cascade that leads to the activation of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) and the production of pro-inflammatory cytokines. This leads to the recruitment of immune cells to the site of infection and the elimination of the bacterial pathogen.

生化和生理效应

Lipid A-prephoson has several biochemical and physiological effects. It activates the innate immune system by binding to TLR4 and triggering a signaling cascade that leads to the production of pro-inflammatory cytokines. This leads to the recruitment of immune cells to the site of infection and the elimination of the bacterial pathogen. Lipid A-prephoson also plays a crucial role in the pathogenesis of bacterial infections and is essential for the survival of Gram-negative bacteria.

实验室实验的优点和局限性

Lipid A-prephoson has several advantages and limitations for lab experiments. One of the advantages is that it is an essential component of the bacterial cell wall and is found in all Gram-negative bacteria. This makes it an ideal target for the development of antibiotics and vaccines. However, lipid A-prephoson is a complex molecule, and its synthesis method is complex, which makes it difficult to study in the laboratory.

未来方向

There are several future directions for the study of lipid A-prephoson. One area of research is the development of lipid A-prephoson as an adjuvant in vaccine development. Lipid A-prephoson has been shown to activate the innate immune system and could be used to enhance the immune response to vaccines. Another area of research is the development of novel antibiotics that target lipid A-prephoson synthesis. This could lead to the development of new antibiotics that are effective against Gram-negative bacteria. Finally, the study of the mechanism of action of lipid A-prephoson could lead to the development of new therapies for the treatment of bacterial infections.

合成方法

The synthesis of lipid A-prephoson is a complex process that involves several enzymatic reactions. The biosynthesis of lipid A-prephoson begins with the synthesis of UDP-N-acetylglucosamine (UDP-GlcNAc) from glucose-6-phosphate. The enzyme LpxA catalyzes the transfer of UDP-GlcNAc to 3-hydroxydecanoyl-ACP (3-OH-C10:ACP) to form UDP-3-O-(R-3-hydroxydecanoyl)-N-acetylglucosamine (UDP-3-O-HDA-GlcNAc). The next step involves the transfer of a second 3-OH-C10:ACP molecule to UDP-3-O-HDA-GlcNAc by the enzyme LpxD, resulting in the formation of UDP-2,3-diacylglucosamine (UDP-2,3-diacyl-GlcN). The final step in the synthesis of lipid A-prephoson involves the addition of a phosphate group to the 1-position of UDP-2,3-diacyl-GlcN by the enzyme LpxT, resulting in the formation of lipid A-prephoson.

科学研究应用

Lipid A-prephoson has been extensively studied in scientific research, and its application extends beyond its role in bacterial cell wall synthesis. It has been shown to play a crucial role in the pathogenesis of bacterial infections, and its interaction with the host immune system has been extensively studied. Lipid A-prephoson has been shown to activate the innate immune system by binding to Toll-like receptor 4 (TLR4) and triggering a signaling cascade that leads to the production of pro-inflammatory cytokines. This has led to the development of lipid A-prephoson as an adjuvant in vaccine development.

属性

IUPAC Name |

[5-hydroxy-6-[[5-hydroxy-6-(hydroxymethyl)-3-(3-hydroxytetradecanoylamino)-4-(3-hydroxytetradecanoyloxy)oxan-2-yl]oxymethyl]-3-(3-hydroxytetradecanoylamino)-4-(3-hydroxytetradecanoyloxy)oxan-2-yl]phosphonic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C68H129N2O19P/c1-5-9-13-17-21-25-29-33-37-41-51(72)45-57(76)69-61-65(88-59(78)47-53(74)43-39-35-31-27-23-19-15-11-7-3)63(80)55(49-71)86-67(61)85-50-56-64(81)66(89-60(79)48-54(75)44-40-36-32-28-24-20-16-12-8-4)62(68(87-56)90(82,83)84)70-58(77)46-52(73)42-38-34-30-26-22-18-14-10-6-2/h51-56,61-68,71-75,80-81H,5-50H2,1-4H3,(H,69,76)(H,70,77)(H2,82,83,84) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXMIYVKPBNCKJG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCC(CC(=O)NC1C(C(C(OC1OCC2C(C(C(C(O2)P(=O)(O)O)NC(=O)CC(CCCCCCCCCCC)O)OC(=O)CC(CCCCCCCCCCC)O)O)CO)O)OC(=O)CC(CCCCCCCCCCC)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C68H129N2O19P |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1309.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[5-Hydroxy-6-[[5-hydroxy-6-(hydroxymethyl)-3-(3-hydroxytetradecanoylamino)-4-(3-hydroxytetradecanoyloxy)oxan-2-yl]oxymethyl]-3-(3-hydroxytetradecanoylamino)-4-(3-hydroxytetradecanoyloxy)oxan-2-yl]phosphonic acid | |

CAS RN |

131061-35-3 |

Source

|

| Record name | Lipid A-prephoson | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0131061353 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[4-(2,5-Dioxopyrrolidin-1-yl)oxycarbonyl-2,6-dimethylphenyl] acridine-9-carboxylate](/img/structure/B144406.png)

![(2R,12bS)-2-ethyl-1,2,6,7,12,12b-hexahydroindolo[2,3-a]quinolizine-3-carbaldehyde](/img/structure/B144411.png)